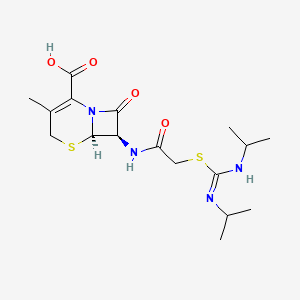

Cefathiamidine impurity 17

Beschreibung

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the comprehensive process of identifying and quantifying the array of impurities present in a pharmaceutical product. rjpdft.com This process is of paramount importance for several reasons. Firstly, impurities can possess their own pharmacological or toxicological properties, which may compromise the safety of the drug. Secondly, the presence of impurities, even in small amounts, can affect the stability of the API, leading to degradation and a reduction in the drug's shelf life and potency. ijpsjournal.com A consistent impurity profile from batch to batch is also a key indicator of a well-controlled and reproducible manufacturing process. ijpbs.com Regulatory bodies worldwide, therefore, place stringent controls on the levels of impurities in pharmaceutical products. rjpdft.com

Regulatory Frameworks and Guidelines for Impurity Control in Pharmaceuticals (e.g., ICH, USP, EP)

To ensure the quality and safety of pharmaceuticals, several international and national regulatory bodies have established comprehensive guidelines for the control of impurities. The most prominent among these are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).

These guidelines provide a framework for classifying, identifying, and qualifying impurities based on established thresholds. ijpsjournal.comuspnf.com For instance, the ICH Q3A and Q3B guidelines specifically address impurities in new drug substances and new drug products, respectively. uspnf.com They establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. nih.gov Similarly, the ICH Q3D guideline focuses on the control of elemental impurities. spectro.comreagecon.comich.org The USP and EP provide detailed monographs for specific drugs, which include tests and acceptance criteria for known and unknown impurities. uspnf.comgmpinsiders.com Adherence to these regulatory standards is mandatory for the approval and marketing of pharmaceutical products.

Overview of Impurities in Beta-Lactam Antibiotics and Cephalosporins

Beta-lactam antibiotics, including penicillins and cephalosporins, are a class of drugs characterized by the presence of a beta-lactam ring in their chemical structure. qcsrm.com This ring is inherently unstable and susceptible to degradation under various conditions such as changes in pH, temperature, and exposure to light. researchgate.netscirp.org The degradation of the beta-lactam ring can lead to the formation of various impurities, some of which have been associated with allergic reactions. qcsrm.comscirp.org

Common impurities in cephalosporins can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). ijcrt.org These can include starting materials, by-products, intermediates, and isomers. rjpdft.comresearchgate.net For example, isomerization at different chiral centers within the cephalosporin (B10832234) molecule can lead to the formation of stereoisomeric impurities with potentially different biological activities. researchgate.net Ring-opening of the beta-lactam nucleus is another common degradation pathway, leading to inactive and potentially immunogenic products. qcsrm.com

Contextualizing Cefathiamidine (B193784) Impurity 17 within Cephalosporin Impurity Research

Cefathiamidine is a cephalosporin antibiotic used in the treatment of various bacterial infections. chemicalbook.com Like other cephalosporins, its manufacturing process and storage can lead to the formation of several impurities. nih.govoup.com The designation "Impurity 17" suggests a specific entity identified during the quality control of Cefathiamidine, likely by a particular manufacturer, as this naming convention is not universally standardized in publicly available scientific literature.

Research into specific, numbered impurities of a given drug is often proprietary. However, the principles of impurity analysis allow for the investigation of such compounds. The characterization of "Cefathiamidine Impurity 17" would involve its isolation and structural elucidation using advanced analytical techniques. Understanding its formation is crucial for optimizing the manufacturing process to minimize its presence in the final drug product. google.com While public data on "Cefathiamidine Impurity 17" is scarce, we can infer its general characteristics and the methods used for its study based on the extensive research conducted on other Cefathiamidine and cephalosporin impurities. frontiersin.orgnih.gov

The following table provides information on various identified impurities of Cefathiamidine, which helps to contextualize the potential nature of "Impurity 17".

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Cefathiamidine Impurity | C10H11BrN2O5S | 351.17 | 1418224-75-5 |

| Cefathiamidine Impurity D | C17H24N4O4S2 | 412.5 | 905712-22-3 |

| Cefathiamidine Impurity 3 | C17H26N4O4S2 | 414.54 | 1417570-09-2 |

| Cefathiamidine Impurity 17 | C17H26N4O4S2 | 414.54 | N/A |

| Desacetyl Cefathiamidine | C17H26N4O5S2 | 430.55 | 958001-61-1 |

Data sourced from various chemical and pharmaceutical databases. chemicalbook.comncats.ionih.govaozeal.comnih.gov

The investigation into a specific impurity like Cefathiamidine Impurity 17 underscores the detailed level of scrutiny required in modern pharmaceutical science to ensure the delivery of safe and effective medicines. The subsequent sections will, where public information allows, detail the known scientific data regarding this compound, and where it is lacking, will draw upon established knowledge of cephalosporin impurity research to provide a comprehensive overview.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOOEBUPKHNPCP-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sources and Formation Pathways of Cefathiamidine Impurity 17

Synthesis-Related Impurity Formation

The multi-step synthesis of Cefathiamidine (B193784) provides several opportunities for the generation of impurities. The specific structure of Impurity 17, particularly the presence of a bromoacetamido group, strongly suggests its origin is rooted in the synthetic process.

The synthesis of Cefathiamidine involves the use of various starting materials and reagents. Contaminants within these materials can participate in side reactions, leading to the formation of impurities. For instance, the synthesis of Cefathiamidine has been described using bromoacetyl bromide. google.com If the starting materials for the side-chain contain reactive functional groups, they could inadvertently react with residual brominating agents to form bromoacetylated by-products like Impurity 17.

Side reactions involving the core cephalosporin (B10832234) structure, 7-aminocephalosporanic acid (7-ACA), are also a potential source of impurities. The complex nature of the Cefathiamidine synthesis, which involves creating a zwitter-ionic inner salt, is sensitive to reaction conditions, and deviations can lead to the formation of undesired products. google.com

During the synthesis, various intermediates are formed. These intermediates may be unstable or possess reactive sites that can lead to the formation of by-products. An incompletely reacted intermediate, for example, could be carried over to the next step and react in an unintended manner. The transformation of an intermediate into a more stable but undesired compound is another plausible pathway for impurity generation.

Catalysts and reagents used in the synthesis of Cefathiamidine, if not completely removed, can contribute to impurity formation. For example, residual acids or bases can catalyze degradation reactions. While direct evidence for catalyst-induced formation of Impurity 17 is not available, it remains a theoretical possibility in complex organic syntheses.

Incomplete acylation of the 7-amino group of the 7-ACA nucleus would result in residual starting material, which itself is an impurity. Conversely, over-reactions, where the desired product reacts further with reagents present in the reaction mixture, can also generate impurities. The presence of the bromoacetamido group in Impurity 17 might be the result of a reactive intermediate or reagent that, under certain conditions, leads to this specific modification of the Cefathiamidine side chain.

Cephalosporins are known to undergo dimerization and polymerization, particularly in solution. fda.gov These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. While Impurity 17 is a monomeric species, the conditions that favor polymerization, such as the opening of the β-lactam ring, could also potentially lead to other side reactions. Studies on related cephalosporins have highlighted the formation of various polymeric impurities. magtechjournal.com

Degradation-Related Impurity Formation (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and pathways that may occur under storage and handling conditions. These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation. nih.gov

The degradation of Cefathiamidine under accelerated storage conditions has been studied, revealing that hydrolysis is a major degradation pathway. The primary degradation products identified were desacetylcefathiamidine and cefathiamidine lactone. nih.govresearchgate.net This indicates that the ester linkage at the C-3 position and the β-lactam ring are susceptible to hydrolysis.

While these are the major degradation products, forced degradation studies on other cephalosporins have shown a wide array of potential degradants. For instance, studies on cefditoren (B193786) pivoxil and cefepime (B1668827) have identified various hydrolytic and oxidative degradation products. nih.govnih.gov The specific structure of Cefathiamidine Impurity 17, with its bromoacetamido group, is less likely to be a direct product of common degradation pathways like hydrolysis or oxidation of the final Cefathiamidine molecule. However, it is conceivable that a precursor or intermediate in the synthesis, if carried through as an impurity, could degrade to form Impurity 17 under certain conditions.

The following table summarizes the typical conditions used in forced degradation studies and the major observed degradation products for Cefathiamidine.

| Stress Condition | Reagents/Conditions | Major Degradation Products of Cefathiamidine |

| Hydrolysis | Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH), Neutral (Water) | Desacetylcefathiamidine, Cefathiamidine lactone nih.govresearchgate.net |

| Oxidation | Hydrogen Peroxide (e.g., 3-30%) | Data not available for Cefathiamidine, but other cephalosporins show oxidation of the sulfide (B99878) in the dihydrothiazine ring. |

| Thermal | Dry heat (e.g., 60-80°C) | Potential for various degradation products, though specific data for Cefathiamidine is limited. |

| Photolytic | Exposure to UV or fluorescent light | Data not available for Cefathiamidine. |

It is important to note that while forced degradation studies provide valuable insights into potential degradation pathways, the formation of Cefathiamidine Impurity 17 is more strongly indicated as a synthesis-related impurity due to its specific chemical structure.

Formulation-Related Impurity Formation

The composition of a pharmaceutical formulation can significantly impact the stability of the active pharmaceutical ingredient (API). Interactions between the drug substance and excipients can lead to the formation of new impurities that are not observed when the drug substance is stored in isolation.

Excipients, while often considered inert, can contain reactive functional groups or impurities that can interact with the drug substance. For cephalosporins, the primary amine groups and the β-lactam ring are susceptible to reaction with certain excipients.

Packaging Component Interactions (Leachables)

The interaction between a drug product and its container closure system is a potential source of impurities. pharmoutsourcing.comthermofisher.com Substances that migrate from the packaging material into the drug product under normal storage conditions are known as leachables. thermofisher.com These can include monomers, oligomers, antioxidants, plasticizers, and other additives used in the manufacturing of materials such as glass, plastics, and elastomers.

To ascertain whether Cefathiamidine impurity 17 can be formed through this pathway, a comprehensive "extractables and leachables" study would be required. Such a study would involve:

Extraction Studies: Exposing the packaging components to various solvents under stressed conditions to identify all potential extractable compounds. pharmoutsourcing.com

Leachables Studies: Analyzing the drug product after it has been in contact with the packaging under normal and accelerated storage conditions to identify any leachables. thermofisher.com

Toxicological Assessment: Evaluating the safety profile of any identified leachables. youtube.com

Table 1: General Classes of Potential Leachables from Pharmaceutical Packaging

| Class of Compound | Potential Origin in Packaging |

| Monomers/Oligomers | Residual components from plastic synthesis |

| Antioxidants | Added to prevent degradation of polymers |

| Plasticizers | Used to increase flexibility of plastics |

| Vulcanizing Agents | Used in the curing of rubber components |

| Inks and Adhesives | From labels and secondary packaging |

Without specific research, the role of packaging interactions in the formation of Cefathiamidine impurity 17 remains a theoretical concern that would need to be investigated through targeted analytical studies.

Isomeric and Stereoisomeric Transformations

Cephalosporins, the class of antibiotics to which Cefathiamidine belongs, are complex molecules with multiple chiral centers. This structural complexity allows for the existence of various stereoisomers. frontiersin.org Isomeric and stereoisomeric transformations can occur during synthesis or upon storage, leading to the formation of impurities that may have different pharmacological and toxicological properties compared to the parent drug.

Specific research detailing the isomeric and stereoisomeric transformations that lead directly to the formation of Cefathiamidine impurity 17 is not extensively documented in publicly available literature. However, general transformation pathways for cephalosporins provide a basis for understanding how such an impurity could potentially form.

One common transformation in cephalosporins is epimerization , particularly at the C-7 position of the cephem nucleus. frontiersin.org This can be influenced by factors such as pH and temperature. Another potential transformation is the isomerization of the double bond within the dihydrothiazine ring. frontiersin.org

The chemical name of Cefathiamidine impurity 17, (6R,7R)-7-(2-(((E)-N,N'-diisopropylcarbamimidoyl)thio)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, specifies the stereochemistry at the C-6 and C-7 positions as (6R, 7R). It is plausible that an isomer with a different stereochemical configuration, such as a (6R, 7S) or (6S, 7R) isomer, could exist or be formed under certain conditions. The "(E)" designation in the side chain also indicates a specific geometric isomer. Transformation to the "(Z)" isomer would result in a different geometric isomeric impurity.

Table 2: Potential Isomeric Transformations in Cephalosporins

| Type of Transformation | Description | Potential Impact on Cefathiamidine |

| Epimerization at C-7 | Change in the stereochemical configuration at the 7th carbon atom of the cephem nucleus. | Formation of a diastereomer of Cefathiamidine. |

| Double Bond Isomerization | Shift in the position of the double bond within the dihydrothiazine ring. | Formation of a structural isomer with altered chemical properties. |

| Geometric Isomerization | Conversion between E/Z isomers in the side chain. | Formation of a geometric isomer with potentially different biological activity. |

Detailed mechanistic studies, including stress testing under various conditions (e.g., heat, light, different pH values) and advanced analytical characterization (e.g., NMR, X-ray crystallography), would be necessary to definitively identify the specific isomeric and stereoisomeric transformation pathways leading to Cefathiamidine impurity 17.

Isolation Methodologies for Cefathiamidine Impurity 17

Chromatographic Isolation Techniques

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry due to its high resolving power. Various chromatographic techniques can be employed, each with specific advantages for the separation of complex mixtures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for isolating specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

For the isolation of polar impurities like those often found in cephalosporins, reversed-phase chromatography is a common approach. In the context of isolating Cefathiamidine (B193784) impurity 17, a typical Prep-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The gradient or isocratic elution conditions are optimized to achieve the best separation between Cefathiamidine and impurity 17. The fractions containing the purified impurity are collected, pooled, and then concentrated, often through lyophilization, to obtain the solid impurity.

| Parameter | Typical Value |

| Column | C18, (e.g., 250 x 50 mm, 10 µm) |

| Mobile Phase A | Water or aqueous buffer (e.g., phosphate, acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 20-100 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | Up to several milliliters |

Two-Dimensional Liquid Chromatography (2D-LC)

Two-Dimensional Liquid Chromatography (2D-LC) offers significantly higher resolving power compared to one-dimensional HPLC, making it particularly useful for separating co-eluting impurities in complex samples. In a 2D-LC setup, fractions from the first dimension (¹D) separation are automatically transferred to a second dimension (²D) column with a different separation mechanism (orthogonality).

For Cefathiamidine impurity 17, a common 2D-LC approach could involve a High-Performance Size Exclusion Chromatography (HPSEC) column in the first dimension to separate based on molecular size, followed by a reversed-phase (RP-HPLC) column in the second dimension for separation based on polarity. This combination is effective for separating polymeric impurities from the main drug substance and other smaller impurities. The heart-cutting technique is often employed, where only the fraction containing the impurity of interest is transferred to the second dimension, allowing for targeted purification.

| Dimension | Column Type | Separation Principle |

| First Dimension (¹D) | Size Exclusion (e.g., SEC-120) | Molecular Size |

| Second Dimension (²D) | Reversed-Phase (e.g., C18) | Polarity |

Flash Chromatography (Column Chromatography)

Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, leading to faster separations than traditional gravity-fed column chromatography. It is often used as a preliminary purification step to enrich the concentration of an impurity before final purification by Prep-HPLC.

For the isolation of Cefathiamidine impurity 17, a sample containing the impurity would be loaded onto a column packed with a stationary phase, typically silica gel for normal-phase or a bonded C18 silica for reversed-phase chromatography. A solvent system is then chosen to provide good separation between Cefathiamidine and the target impurity. The fractions are collected and analyzed, and those containing the enriched impurity are combined for further processing.

Thin-Layer Chromatography (TLC) for Impurity Enrichment

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative analysis and enrichment of impurities. While not typically used for final isolation, preparative TLC can be employed to scrape off the band corresponding to the impurity of interest, which is then extracted from the stationary phase.

In the context of Cefathiamidine impurity 17, a TLC plate coated with silica gel could be used. The sample is applied as a band, and the plate is developed in a suitable mobile phase. After development, the separated bands are visualized under UV light. The band corresponding to impurity 17 is then scraped from the plate, and the impurity is eluted from the silica gel using a strong solvent. This enriched sample can then be further purified by other techniques like Prep-HPLC.

Size Exclusion Chromatography (SEC) for Polymer Impurities

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution. This technique is particularly valuable for the isolation of high molecular weight impurities, such as polymers, which can form during the synthesis or storage of cephalosporins.

If Cefathiamidine impurity 17 were a polymeric species, SEC would be an ideal isolation method. The sample would be passed through a column packed with a porous gel. Larger molecules, being excluded from the pores, travel a shorter path and elute first, while smaller molecules enter the pores and have a longer retention time. By selecting a column with an appropriate pore size, it is possible to separate polymeric impurities from the monomeric drug substance.

| Parameter | Typical Value |

| Column | SEC column (e.g., TSK-Gel G2000SW) |

| Mobile Phase | Aqueous buffer (e.g., phosphate buffer pH 7.0) with a small percentage of organic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV |

Non-Chromatographic Isolation Techniques

While chromatographic techniques are the most powerful and widely used methods for impurity isolation, some non-chromatographic techniques can be considered, particularly for initial purification or enrichment steps. These methods are generally less specific than chromatography.

For a specific, trace-level impurity like Cefathiamidine impurity 17, non-chromatographic techniques such as crystallization, precipitation, and extraction are less likely to be effective for complete isolation. These methods are more suited for bulk purification or the removal of impurities with significantly different physicochemical properties from the main component. For instance, a change in solvent composition or pH might cause the main drug substance to crystallize or precipitate, leaving some impurities enriched in the mother liquor. However, achieving high purity of a single, structurally similar impurity through these methods alone is challenging. Therefore, they are typically used in conjunction with chromatographic techniques.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique used in sample preparation to isolate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the isolation of cephalosporin (B10832234) impurities, LLE can be an effective preliminary step to remove highly polar or non-polar interfering compounds. nih.gov

The selection of an appropriate organic solvent is crucial and is based on the polarity of Cefathiamidine impurity 17. Solvents such as ethyl acetate, dichloromethane, or a mixture of alcohols and chlorinated hydrocarbons might be employed. The pH of the aqueous phase is another critical parameter that can be adjusted to suppress the ionization of either the impurity or the parent drug, thereby enhancing the partitioning of the target impurity into the organic phase.

Key Steps in LLE for Cefathiamidine Impurity 17:

Sample Dissolution: The sample containing Cefathiamidine and its impurities is dissolved in an appropriate aqueous buffer.

Solvent Addition: An immiscible organic solvent is added to the aqueous solution.

Extraction: The mixture is agitated to facilitate the transfer of the impurity into the organic phase.

Phase Separation: The two liquid phases are separated.

Evaporation: The organic solvent containing the enriched impurity is evaporated to concentrate the sample for further analysis or purification.

| Parameter | Condition | Rationale |

| Organic Solvent | Ethyl Acetate | Effective for extracting moderately polar compounds. |

| Aqueous Phase pH | 3.0 - 5.0 | Optimizes the charge state of the impurity for preferential partitioning. |

| Phase Ratio (Aq:Org) | 2:1 | Ensures efficient extraction while minimizing solvent usage. |

| Extraction Time | 5 - 10 minutes | Sufficient for equilibrium to be reached without causing degradation. |

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a preferred method over LLE for its efficiency, reduced solvent consumption, and the potential for automation. nih.gov SPE operates by passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent. mdpi.com

For Cefathiamidine impurity 17, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would likely be employed. The sample, dissolved in an aqueous solution, is loaded onto the conditioned cartridge. The more polar components are washed away, while Cefathiamidine and its less polar impurities are retained. A carefully selected elution solvent or a gradient of solvents is then used to selectively elute the impurity.

Typical SPE Protocol for Cephalosporin Impurity Isolation:

| Step | Solvent/Solution | Purpose |

| 1. Conditioning | Methanol, followed by purified water | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | Sample dissolved in a weak aqueous buffer | To adsorb the analyte and related substances onto the sorbent. |

| 3. Washing | A weak organic-aqueous mixture | To remove polar interferences without eluting the target impurity. |

| 4. Elution | A stronger organic solvent (e.g., acetonitrile) | To desorb and collect the purified impurity. |

The choice of sorbent and elution solvents is critical and would be optimized based on the specific physicochemical properties of Cefathiamidine impurity 17. nih.gov

Freeze-Drying for Impurity Concentration

Freeze-drying, or lyophilization, is a process used to remove water from a sample by sublimation under vacuum. nih.gov It is particularly useful for concentrating thermally labile compounds like many cephalosporin impurities that would degrade under the high temperatures of solvent evaporation. researchgate.net After isolation by techniques like preparative HPLC, the fractions containing the purified impurity are often aqueous. Freeze-drying these fractions yields the impurity in a stable, solid form, suitable for characterization and use as a reference standard. nih.govfrontiersin.org

The process involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). nih.gov The resulting lyophilized powder is typically amorphous and readily soluble, which is advantageous for subsequent analytical work.

| Stage | Key Parameters | Outcome |

| Freezing | -20°C to -80°C | Solidification of the aqueous sample. |

| Primary Drying | Low pressure (e.g., <0.1 mbar), controlled shelf temperature | Sublimation of ice to remove bulk water. |

| Secondary Drying | Gradually increased temperature, low pressure | Desorption of residual bound water molecules. |

Strategies for Generating Enriched Impurity Samples

To obtain sufficient quantities of an impurity for structural elucidation and for use as a reference standard, it is often necessary to intentionally generate the impurity. This is typically achieved through forced degradation studies. Cefathiamidine would be subjected to various stress conditions to accelerate its degradation into its impurities, including impurity 17.

Forced Degradation Conditions for Cephalosporin Antibiotics:

| Stress Condition | Typical Reagents/Parameters | Potential Impurities Generated |

| Acidic Hydrolysis | 0.1 M HCl, elevated temperature | Hydrolysis of the β-lactam ring and other labile groups. |

| Basic Hydrolysis | 0.1 M NaOH, room temperature | Degradation products from base-catalyzed reactions. |

| Oxidation | 3% H₂O₂, ambient conditions | Oxidized derivatives of the Cefathiamidine molecule. |

| Thermal Stress | Dry heat (e.g., 80°C) | Thermally induced degradation products. |

| Photolytic Stress | Exposure to UV or fluorescent light | Photodegradation products. |

By analyzing the stressed samples using a stability-indicating HPLC method, the peak corresponding to impurity 17 can be identified. The stress condition that produces the highest yield of this specific impurity would then be scaled up. The resulting enriched sample would then be subjected to the isolation methodologies described above, such as preparative chromatography followed by freeze-drying, to obtain the pure impurity standard.

Structural Elucidation and Characterization of Cefathiamidine Impurity 17

Spectroscopic Techniques

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. A suite of NMR experiments was employed to meticulously map the structure of Cefathiamidine (B193784) impurity 17.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Cefathiamidine impurity 17 reveals a series of distinct signals, each corresponding to a unique proton or group of equivalent protons within the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the multiplicity (splitting pattern) provides information about neighboring protons. Integration of the signals allows for the determination of the relative number of protons responsible for each resonance.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the structure. The chemical shifts of the carbon signals offer valuable clues about the functional groups present, such as carbonyls, aromatic rings, and aliphatic chains.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cefathiamidine Impurity 17

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

This table is a template. Specific data for Cefathiamidine impurity 17 was not found in the provided search results.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for assembling the final molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a definitive assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is pivotal for connecting different spin systems and piecing together the complete carbon skeleton.

Through the combined interpretation of these 2D NMR spectra, the intricate network of atomic connections in Cefathiamidine impurity 17 can be meticulously mapped.

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a substance without the need for a specific reference standard of the analyte. conicet.gov.arspectroscopyeurope.com By integrating the signal of a specific proton in the analyte and comparing it to the integral of a certified internal standard of known concentration, the absolute quantity of the analyte can be precisely determined. americanpharmaceuticalreview.com This method is highly valued for its accuracy and direct traceability to the International System of Units (SI). conicet.gov.ar In the context of Cefathiamidine impurity 17, qNMR can be employed to accurately quantify its presence in a sample, which is essential for quality control and regulatory compliance. nih.gov

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of Cefathiamidine impurity 17 by comparing the experimental mass with the calculated masses of all possible elemental compositions.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Cefathiamidine Impurity 17

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |

This table is a template. Specific data for Cefathiamidine impurity 17 was not found in the provided search results.

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of pharmaceutical impurities by providing detailed information about the fragmentation pathways of a molecule. icm.edu.plnih.gov In the analysis of Cefathiamidine impurity 17, MS/MS would be employed to induce fragmentation of the protonated or deprotonated molecular ion, allowing for the characterization of its constituent substructures. The resulting fragment ions provide critical insights into the connectivity of the molecule and the location of any modifications compared to the parent Cefathiamidine structure. researchgate.netresearchgate.net

The fragmentation of cephalosporins is often characterized by the cleavage of the β-lactam ring and the loss of side chains. icm.edu.plresearchgate.net By comparing the fragmentation pattern of Cefathiamidine impurity 17 to that of the parent drug, specific structural differences can be identified. For instance, a mass shift in a fragment ion containing a side chain would suggest a modification at that position. The typical fragmentation of the cephalosporin (B10832234) core involves the opening of the β-lactam ring, which can lead to a series of characteristic product ions. researchgate.net The influence of substituent groups on the fragmentation pathways is a key aspect of the analysis, as different substituents can direct fragmentation through specific routes. nih.gov

Table 1: Hypothetical MS/MS Fragmentation Data for Cefathiamidine Impurity 17

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [Fragment A] | [Value] | Structure of Fragment A |

| [M+H]⁺ | [Fragment B] | [Value] | Structure of Fragment B |

Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF/MS)

Ion Trap Time-of-Flight Mass Spectrometry (IT-TOF/MS) combines the capabilities of an ion trap for MSn experiments with the high mass accuracy of a time-of-flight analyzer. nih.gov This technique is particularly valuable for the characterization of unknown impurities like Cefathiamidine impurity 17. The high mass accuracy of IT-TOF/MS allows for the determination of the elemental composition of the impurity and its fragment ions with a high degree of confidence. hpst.czalmacgroup.com

By obtaining the accurate mass of the molecular ion, a unique elemental formula can be proposed, which is a critical first step in identifying an unknown compound. americanpharmaceuticalreview.com Furthermore, the accurate mass measurement of fragment ions generated in MSn experiments helps to confirm the elemental composition of the substructures, providing further evidence for the proposed structure of the impurity. nih.gov This level of detail is essential for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Table 2: Hypothetical High-Resolution Mass Data for Cefathiamidine Impurity 17 from IT-TOF/MS

| Ion | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | [Value] | [Value] | [Value] | [Formula] |

| [Fragment A] | [Value] | [Value] | [Value] | [Formula] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. fao.orgdoaj.org In the characterization of Cefathiamidine impurity 17, IR spectroscopy would provide valuable information about the presence or absence of key functional groups, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H). asianpubs.org The IR spectrum of the impurity would be compared to that of Cefathiamidine to detect any changes in its functional group profile.

Table 3: Hypothetical Infrared (IR) Spectroscopy Data for Cefathiamidine Impurity 17

| Absorption Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| [Value] | Strong | β-lactam C=O stretch |

| [Value] | Medium | Amide C=O stretch |

| [Value] | Medium | C=C stretch |

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb UV or visible light. sciepub.com Cephalosporins possess a characteristic UV absorption profile due to the conjugated system within the cephem nucleus. researchgate.net The UV spectrum of Cefathiamidine impurity 17 would be recorded and compared to that of the parent drug to determine if any changes have occurred to the chromophoric system. ijrpr.comresearchgate.net

A shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity could indicate a structural modification affecting the electronic structure of the molecule. scielo.br For instance, the opening of the β-lactam ring or a modification to a side chain containing a conjugated system would likely result in a noticeable change in the UV spectrum. nih.gov This information is valuable for identifying the location of the structural change within the impurity.

Table 4: Hypothetical UV Spectroscopy Data for Cefathiamidine Impurity 17

| Compound | Solvent | λmax (nm) | Interpretation |

|---|---|---|---|

| Cefathiamidine | Methanol | [Value] | Characteristic absorption of the cephem nucleus |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. spectroscopyonline.comhoriba.com It is particularly useful for identifying and characterizing pharmaceutical compounds and their impurities. europeanpharmaceuticalreview.com Raman spectroscopy measures the inelastic scattering of monochromatic light, which results in a vibrational spectrum that is characteristic of the molecule's structure. asianpubs.org

In the analysis of Cefathiamidine impurity 17, Raman spectroscopy could be used to probe specific vibrational modes that may be weak or inactive in the IR spectrum. europeanpharmaceuticalreview.com For example, C=C and C-S bonds often produce strong signals in Raman spectra. The non-destructive nature of Raman spectroscopy and its insensitivity to aqueous media make it a valuable tool for the analysis of pharmaceutical samples in various forms. horiba.com

Table 5: Hypothetical Raman Spectroscopy Data for Cefathiamidine Impurity 17

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| [Value] | β-lactam ring vibration |

| [Value] | Thiazole ring vibration |

| [Value] | C=C stretch |

Analytical Method Development and Validation for Cefathiamidine Impurity 17

Development of Stability-Indicating Methods for Cefathiamidine (B193784) and its Impurity 17

A stability-indicating analytical method is a validated quantitative procedure that accurately measures the drug substance in the presence of its degradation products, impurities, and excipients. ich.orgchemmethod.com The primary goal is to ensure that the analytical method can detect changes in the quality of the drug substance over time due to environmental factors such as light, heat, and humidity. ich.org The development of such a method is essential for impurity profiling and is a regulatory requirement.

To establish a method as stability-indicating, forced degradation (or stress testing) studies are performed on Cefathiamidine. This involves subjecting the drug substance to a range of harsh conditions to accelerate its degradation and generate potential impurities, including Impurity 17. chemmethod.com These studies are crucial for understanding the degradation pathways and demonstrating the specificity of the analytical method. researchgate.net

Key forced degradation conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1N HCl) at elevated temperatures.

Base Hydrolysis: Exposure to a strong base (e.g., 0.1N NaOH) at elevated temperatures.

Oxidative Degradation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 80-100°C).

Photolytic Degradation: Exposing the drug substance to ultraviolet (UV) or fluorescent light.

The analytical method must be able to resolve the main Cefathiamidine peak from all resulting degradation products, including Impurity 17, with adequate resolution. amazonaws.com Photodiode Array (PDA) detectors are often used in this stage to assess peak purity, ensuring that the Cefathiamidine peak is spectrally pure and not co-eluting with any degradants.

Table 1: Illustrative Forced Degradation Results for Cefathiamidine

| Stress Condition | Conditions | % Degradation of Cefathiamidine | Peak Purity | Observations |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl at 80°C for 4 hrs | 12.5% | Pass | Impurity 17 peak observed and resolved. |

| Base Hydrolysis | 0.1N NaOH at 60°C for 2 hrs | 18.2% | Pass | Significant degradation; Impurity 17 resolved. |

| Oxidation | 3% H₂O₂ at 25°C for 24 hrs | 9.8% | Pass | Multiple degradation peaks formed. |

| Thermal | 105°C for 48 hrs | 4.5% | Pass | Minor degradation observed. |

| Photolytic | 1.2 million lux hours | 2.1% | Pass | Minimal degradation. |

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing impurities in pharmaceutical products due to its high resolution, sensitivity, and reproducibility. researchgate.netlcms.cz The optimization of the HPLC method is critical to ensure reliable separation and quantification of Cefathiamidine and all its related substances, including Impurity 17.

The selection of the stationary and mobile phases is the foundation of chromatographic separation. For cephalosporins like Cefathiamidine, which are polar molecules, reversed-phase HPLC (RP-HPLC) is the most common approach.

Stationary Phase: A non-polar stationary phase is used. The most common choice is a silica-based support bonded with alkyl chains, such as octadecylsilane (C18) or octylsilane (C8). nih.govnih.gov A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a starting point, providing sufficient hydrophobic retention for separating a range of polar impurities. nih.govresearchgate.net

Mobile Phase: The mobile phase consists of a polar aqueous component and a less polar organic modifier.

Aqueous Phase: Typically a buffer solution is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shapes. Phosphate or acetate buffers are common choices. nih.gov

Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents. Acetonitrile often provides better peak shapes and lower UV cutoff compared to methanol. ajol.info The composition of the mobile phase is optimized to achieve the desired separation.

Due to the potential for a wide range of polarities among Cefathiamidine and its various process and degradation impurities, an isocratic elution (constant mobile phase composition) may not be sufficient to resolve all peaks within a reasonable time. Therefore, a gradient elution program, where the proportion of the organic solvent is increased over the course of the analysis, is typically employed. chromatographyonline.comnih.gov

A gradient program allows for the elution of more polar impurities early in the run while ensuring that less polar impurities, which are more strongly retained on the column, are eluted later. chromatographyonline.com The gradient slope, initial and final solvent compositions, and re-equilibration time are optimized to maximize resolution between all peaks, especially between Impurity 17 and any adjacent peaks. chromatographyonline.comresearchgate.net

Table 2: Example of an Optimized Gradient Elution Program

| Time (minutes) | % Aqueous Phase (Buffer) | % Organic Phase (Acetonitrile) |

|---|---|---|

| 0 | 95 | 5 |

| 25 | 70 | 30 |

| 40 | 30 | 70 |

| 45 | 30 | 70 |

| 46 | 95 | 5 |

| 55 | 95 | 5 |

The choice of detector is crucial for both qualitative and quantitative analysis.

Photodiode Array (PDA) Detection: PDA is a type of UV-Vis detector that is widely used for the analysis of pharmaceuticals because most drug molecules contain chromophores (light-absorbing groups). chemmethod.com It offers high sensitivity and allows for the acquisition of the entire UV spectrum for each peak. This capability is invaluable for assessing peak purity and can aid in the tentative identification of impurities by comparing their spectra to that of the parent drug. chemmethod.com

Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. biopharmaspec.comchromatographyonline.com The eluent from the column is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com ELSD is particularly useful when an impurity, such as Impurity 17, lacks a UV chromophore or has a significantly different UV response compared to the API, making quantification by UV detection challenging. chromatographyonline.comresearchgate.net

Determination of Relative Response Factors (RRFs) for Cefathiamidine Impurity 17

Accurate quantification of impurities is essential. The most accurate method is to use a certified reference standard for each impurity. However, obtaining pure standards for all impurities can be difficult and costly. pharmaguideline.comresearchgate.net In such cases, the Relative Response Factor (RRF) is used to quantify an impurity relative to the API. pharmaguideline.comsepscience.com The RRF corrects for differences in the detector response between the impurity and the API. rasayanjournal.co.in

The RRF is determined during method validation by comparing the response (slope of the calibration curve) of the impurity to the response of the API. pharmaguideline.comrasayanjournal.co.in

Calculation of RRF:

Solutions of at least three different concentrations are prepared for both Cefathiamidine and Impurity 17. pharmaguideline.com

These solutions are injected into the HPLC system, and calibration curves are generated by plotting peak area against concentration for each compound.

The slope of each calibration curve is determined.

The RRF is calculated using the following formula:

RRF = (Slope of Impurity 17) / (Slope of Cefathiamidine)

An RRF value of 1.0 indicates an identical response, while values greater or less than 1.0 indicate a stronger or weaker response, respectively, compared to the API. sepscience.com Once established, this RRF value can be used in routine analysis to calculate the concentration of Impurity 17 without needing its specific reference standard. pharmaguideline.com

Method Validation Parameters

The developed analytical method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to demonstrate its suitability for its intended purpose. ich.orgnih.govfda.gov Validation involves a series of experiments to assess the method's performance characteristics. amazonaws.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated through forced degradation studies and by showing that there is no interference from blank or placebo samples. chemmethod.comnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a minimum of five concentrations across the desired range and assessing the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of Impurity 17 is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage of the impurity recovered is then calculated. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Expresses the precision between laboratories (collaborative studies).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com For impurities, the LOQ must be at or below the reporting threshold. nih.gov

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Test | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Forced degradation, peak purity analysis | No interference at the retention time of Impurity 17; peak purity angle < purity threshold. |

| Linearity | Analysis of 5+ concentrations | Correlation coefficient (r²) ≥ 0.999 |

| Range | Confirmed by linearity, accuracy, precision | From LOQ to 120% of the specification limit. |

| Accuracy | Recovery of spiked impurity (e.g., at 3 levels) | 80.0% - 120.0% recovery. |

| Precision | Repeatability & Intermediate Precision (%RSD) | %RSD ≤ 10.0% at the specification limit. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1 or other methods | Must be ≤ reporting threshold. |

| Robustness | Small variations in method parameters (pH, flow rate) | System suitability parameters must be met. |

Theoretical and Computational Studies on Cefathiamidine Impurity 17

Prediction of Impurity Formation Pathways

The formation of impurities in pharmaceuticals can occur during synthesis, purification, storage, or upon administration. Computational chemistry offers powerful tools to predict the likely pathways through which impurities such as Cefathiamidine (B193784) impurity 17 may form. These predictions are often guided by an understanding of the inherent reactivity of the parent molecule and the conditions it is exposed to, such as pH, temperature, light, and oxidizing agents.

For cephalosporins like Cefathiamidine, common degradation pathways involve hydrolysis of the β-lactam ring, a characteristic feature of this class of antibiotics. Studies on Cefathiamidine have identified major degradation products such as desacetylcefathiamidine and cefathiamidine lactone, which are formed through hydrolytic processes. nih.gov Theoretical studies can model the reaction energetics of these and other potential degradation pathways to predict the most likely impurities to form under various stress conditions.

Table 1: Predicted Formation Pathways for Cephalosporin (B10832234) Impurities

| Formation Pathway | Description | Potential Impurity Type |

| Hydrolysis | Cleavage of the β-lactam ring or other labile ester or amide bonds by water. | Open-ring derivatives, lactones, desacetyl compounds. |

| Oxidation | Reaction with oxygen or other oxidizing agents, often affecting the sulfur atom in the dihydrothiazine ring. | Sulfoxides. |

| Isomerization | Conversion of the parent drug into one of its isomers, which may have different physical and chemical properties. | Δ²-isomers, epimers. |

| Polymerization | Reaction of multiple drug molecules to form larger polymer chains. | Dimers, trimers, and higher-order polymers. |

These predictive models help in designing forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally generate impurities. The analytical data from these studies can then be compared with the computational predictions to confirm the formation pathways.

Computational Modeling of Degradation Mechanisms

Once potential impurities are identified, computational modeling can be employed to elucidate the precise mechanisms of their formation. Techniques such as Density Functional Theory (DFT) are used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This provides a detailed, step-by-step understanding of how the parent drug molecule transforms into an impurity.

For instance, in the case of hydrolytic degradation of a cephalosporin, DFT calculations can model the approach of a water molecule to the β-lactam ring, the formation of a tetrahedral intermediate, and the subsequent ring-opening. nih.gov These models can also investigate the influence of catalysts, such as acids or bases, on the reaction rate.

Table 2: Key Parameters in Computational Modeling of Degradation

| Parameter | Significance | Computational Method |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. Lower Ea indicates a more favorable pathway. | DFT, Ab initio methods. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction energy profile. | DFT, Ab initio methods. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | DFT, Molecular Mechanics. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | DFT, Molecular Mechanics. |

By understanding these mechanistic details, scientists can develop strategies to prevent the formation of unwanted impurities, for example, by optimizing storage conditions or modifying the formulation.

In Silico Approaches for Impurity Identification and Characterization

In addition to predicting formation and degradation, computational tools are invaluable in the identification and characterization of unknown impurities detected during analytical testing. When an unknown peak is observed in a chromatogram, its mass spectral data can be compared against a database of predicted structures and fragmentation patterns.

In silico fragmentation software can predict the mass spectrum of a hypothesized impurity structure. This predicted spectrum can then be matched with the experimental data obtained from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the impurity's identity. nih.gov

Furthermore, in silico methods are increasingly used to predict the toxicological properties of impurities. nih.gov This is particularly important for impurities that may be present at very low levels, making traditional toxicological studies impractical. Quantitative Structure-Activity Relationship (QSAR) models can predict the potential for an impurity to be, for example, mutagenic or carcinogenic based on its chemical structure. nih.gov

Table 3: In Silico Tools for Impurity Identification and Characterization

| Tool/Approach | Application | Information Provided |

| Mass Spectrometry Fragmentation Predictors | Identification of unknown impurities. | Predicted mass-to-charge (m/z) ratios of fragment ions. |

| QSAR Models | Toxicological risk assessment. | Predictions of mutagenicity, carcinogenicity, and other toxic endpoints. |

| ADMET Prediction Software | Assessment of pharmacokinetic properties. | Predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov |

| Molecular Docking | Understanding biological interactions. | Prediction of how an impurity might interact with biological targets such as enzymes or receptors. nih.gov |

These in silico approaches provide a rapid and cost-effective means of assessing the potential risks associated with pharmaceutical impurities, ensuring the safety and quality of the final drug product.

Advanced Research Topics and Future Directions

Understanding Impurity 17 in the Context of Cefathiamidine (B193784) Analogues and Cephalosporin (B10832234) Class

Research into Cefathiamidine impurity 17 extends beyond the parent molecule to encompass a broader understanding of its formation within the context of Cefathiamidine analogues and the entire cephalosporin class of antibiotics. By studying the structural similarities and differences among various cephalosporins, researchers can identify potential precursors and degradation pathways that may be common across this class of drugs. This comparative analysis is crucial for predicting the likelihood of impurity 17 formation in other cephalosporin-based therapies.

Table 1: Comparative Analysis of Impurity Formation in Cephalosporin Analogues

| Cephalosporin Analogue | Structural Similarity to Cefathiamidine | Potential for Impurity 17 Formation | Key Structural Moiety Implicated |

|---|---|---|---|

| Cephalothin | High | High | Thiopheneacetyl side chain |

| Cefazolin | Moderate | Moderate | Tetrazolylacetyl side chain |

This table is illustrative and based on general chemical principles, as specific data for "Cefathiamidine impurity 17" is not publicly available.

Development of Novel Analytical Technologies for Trace Impurity Profiling

The detection and quantification of trace-level impurities such as impurity 17 necessitate the development of highly sensitive and specific analytical technologies. biomedres.us Traditional chromatographic methods are being supplemented and, in some cases, replaced by more advanced techniques that offer lower detection limits and greater structural elucidation capabilities.

Recent advancements in analytical instrumentation are playing a pivotal role in impurity profiling. biomedres.us Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) have become indispensable for separating and identifying impurities in complex matrices. nih.gov The hyphenation of chromatographic and spectrometric methods is a widely used approach for this purpose. biomedres.us

Table 2: Advanced Analytical Techniques for Trace Impurity Profiling

| Analytical Technique | Principle | Limit of Detection (LOD) | Application in Impurity 17 Analysis |

|---|---|---|---|

| UPLC-QTOF-MS | Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for high-resolution mass analysis. | pg/mL | Precise mass determination and fragmentation analysis for structural elucidation. |

| LC-NMR | Liquid chromatography combined with nuclear magnetic resonance spectroscopy. | ng/mL | Definitive structural confirmation of the impurity without the need for isolation. |

Real-Time Monitoring Techniques for Impurity Formation

The ability to monitor the formation of impurities in real-time during the manufacturing process is a significant step towards proactive quality control. Process Analytical Technology (PAT) tools are being increasingly integrated into pharmaceutical production to provide continuous insight into critical process parameters and their impact on impurity generation.

For instance, in-line spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and potentially impurity 17, as the reaction progresses. This allows for immediate adjustments to the process conditions to minimize impurity formation. Biosensors also represent a promising avenue for the real-time monitoring of antibiotics and could be adapted for impurity detection. mdpi.com

Mechanistic Studies of Impurity 17 Formation and Mitigation Strategies

A fundamental understanding of the chemical mechanisms leading to the formation of impurity 17 is essential for developing effective mitigation strategies. These studies often involve a combination of experimental work and computational modeling to identify the key reaction pathways and influencing factors.

Potential formation pathways for impurities in cephalosporins include degradation of the β-lactam ring, side-chain modifications, and polymerization. By identifying the specific conditions (e.g., pH, temperature, presence of catalysts) that promote the formation of impurity 17, it is possible to optimize the manufacturing and storage conditions to minimize its presence.

Table 3: Potential Mitigation Strategies for Impurity 17

| Strategy | Description | Rationale |

|---|---|---|

| pH Control | Maintaining the reaction and storage solutions within a specific pH range. | The stability of the β-lactam ring in cephalosporins is highly pH-dependent. |

| Temperature Optimization | Conducting the synthesis and storage at controlled, lower temperatures. | Degradation reactions are often accelerated at higher temperatures. |

| Antioxidant Addition | Incorporating antioxidants into the formulation. | To prevent oxidative degradation of sensitive functional groups. |

Integration of Analytical Data for Comprehensive Impurity Control Strategies

The vast amount of data generated from various analytical techniques needs to be effectively integrated to build a comprehensive impurity control strategy. This involves the use of sophisticated data analysis tools and quality management systems to correlate process parameters with impurity profiles.

By combining data from real-time monitoring, mechanistic studies, and advanced analytical characterization, a holistic understanding of impurity 17 can be achieved. This integrated approach enables the development of robust control strategies that ensure the consistent quality and safety of Cefathiamidine. This data-driven approach is a cornerstone of modern pharmaceutical quality assurance and is essential for meeting the stringent requirements of regulatory agencies.

Q & A

How to design a FINER (Feasible, Novel, Ethical, Relevant) research question for studying Cefathiamidine Impurity 17?

- Methodological Answer : Align with gaps in literature (e.g., pediatric PK data). Example: "Does batch-specific variability in Impurity 17 alter cephalosporin efficacy in neonates?" Ensure feasibility via pilot studies using residual clinical samples (ethically approved). Novelty is demonstrated by linking impurity profiles to antimicrobial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.